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molecular formula C12H17NO2 B8713997 Ethyl 3-(isopropylamino)benzoate

Ethyl 3-(isopropylamino)benzoate

Cat. No. B8713997
M. Wt: 207.27 g/mol
InChI Key: ZIDZTPLUEUKQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741899B2

Procedure details

Potassium phosphate (1.38 g, 6.5 mmol), palladium(II) acetate (56 mg, 0.25 mmol), and (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (139 mg, 0.25 mmol) were combined in a microwave tube under nitrogen. Ethyl 3-bromobenzoate (1.145 g, 5 mmol) in dimethoxyethane (2 mL) and isopropylamine (385 mg, 6.5 mmol) in dimethoxyethane (2 mL) were added. The tube was filled with nitrogen again. The tube was then capped, and the reaction mixture was heated in a microwave oven (Biotage Initiator™ 2.0, 0 to 100 watts) with stirring at 160° C. for 70 minutes. Then dichloromethane was added, and the crude mixture was filtered. The filtrate was concentrated. The residue was purified by chromatography on silica gel (hexane/ethyl acetate=7:1) to give ethyl 3-(isopropylamino)benzoate.
Name
Potassium phosphate
Quantity
1.38 g
Type
reactant
Reaction Step One
[Compound]
Name
(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
1.145 g
Type
reactant
Reaction Step Two
Quantity
385 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14].[CH:21]([NH2:24])([CH3:23])[CH3:22].ClCCl>C(COC)OC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:21]([NH:24][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])([CH3:23])[CH3:22] |f:0.1.2.3,8.9.10|

Inputs

Step One
Name
Potassium phosphate
Quantity
1.38 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine
Quantity
139 mg
Type
reactant
Smiles
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.145 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
385 mg
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring at 160° C. for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The tube was filled with nitrogen again
CUSTOM
Type
CUSTOM
Details
The tube was then capped
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in a microwave oven (Biotage Initiator™ 2.0, 0 to 100 watts)
FILTRATION
Type
FILTRATION
Details
the crude mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (hexane/ethyl acetate=7:1)

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
C(C)(C)NC=1C=C(C(=O)OCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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